molecular formula C21H23ClN2O3 B3996306 1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3996306
M. Wt: 386.9 g/mol
InChI Key: YJCDWWRDWWRGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chlorobenzoyl group, and a methoxyphenylmethyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzoyl group, and the attachment of the methoxyphenylmethyl group. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the chlorobenzoyl group via acylation reactions using reagents such as 4-chlorobenzoyl chloride.

    Step 3: Attachment of the methoxyphenylmethyl group through nucleophilic substitution reactions.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may bind to specific active sites, altering the activity of target proteins and influencing cellular processes.

Comparison with Similar Compounds

1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with similar compounds, such as:

    1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperidine: This compound shares structural similarities but differs in the position of the methoxy group.

    1-(4-chlorobenzoyl)-4-(4-methoxyphenyl)piperidine: Similar in structure but with variations in the substitution pattern on the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-27-19-8-2-15(3-9-19)14-23-20(25)16-10-12-24(13-11-16)21(26)17-4-6-18(22)7-5-17/h2-9,16H,10-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCDWWRDWWRGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.